
2-Hydroxyabacavir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyabacavir is a derivative of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Abacavir is known for its efficacy in combination antiretroviral therapy (ART) regimens. The addition of a hydroxyl group to abacavir results in this compound, which retains the core structure of abacavir but with potentially altered pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyabacavir typically involves the hydroxylation of abacavir. One common method is the use of a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include controlled temperature and pH to ensure selective hydroxylation without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyabacavir undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating abacavir.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of abacavir.
Substitution: Formation of various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Hydroxyabacavir has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleoside analogs.
Biology: Investigated for its potential effects on viral replication and resistance mechanisms in HIV.
Medicine: Explored for its pharmacokinetic properties and potential as an alternative or adjunct to abacavir in ART.
Industry: Utilized in the development of new antiretroviral drugs and formulations
Wirkmechanismus
2-Hydroxyabacavir, like abacavir, is a nucleoside analog that inhibits the reverse transcriptase enzyme of HIV. It is converted intracellularly to its active form, which competes with natural nucleotides, leading to chain termination during viral DNA synthesis. This prevents the replication of the virus and reduces viral load in patients .
Vergleich Mit ähnlichen Verbindungen
Abacavir: The parent compound, used widely in ART.
Carbovir: Another nucleoside analog with similar antiviral activity.
Stavudine: A thymidine analog used in HIV treatment.
2’,3’-Dideoxyadenosine: An adenosine analog with antiviral properties.
Uniqueness: 2-Hydroxyabacavir is unique due to the presence of the hydroxyl group, which may alter its pharmacokinetic and pharmacodynamic profile compared to abacavir. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
153064-93-8 |
|---|---|
Molekularformel |
C14H20N6O2 |
Molekulargewicht |
304.35 g/mol |
IUPAC-Name |
(1S,2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)10(22)4-9/h6-10,21-22H,1-5H2,(H3,15,17,18,19)/t7-,9-,10+/m1/s1 |
InChI-Schlüssel |
YXNXDKZSYVDBET-QNSHHTMESA-N |
Isomerische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H]([C@H](C4)O)CO |
Kanonische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C(C4)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


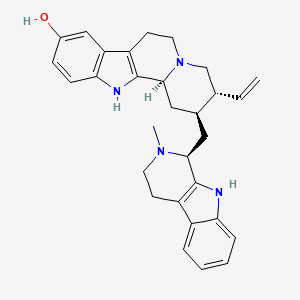
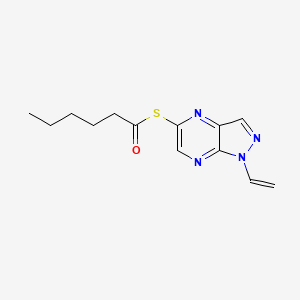
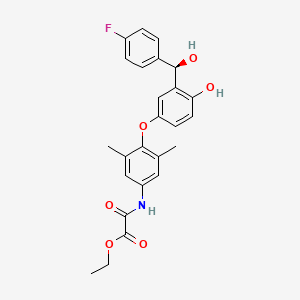
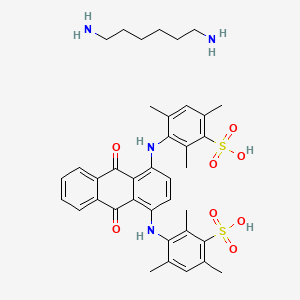
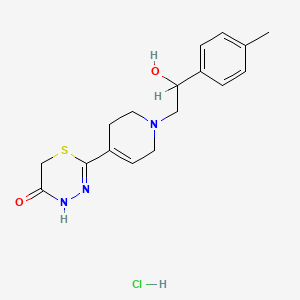
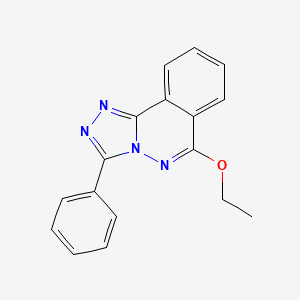
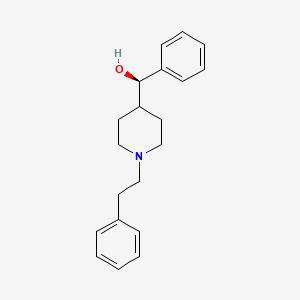
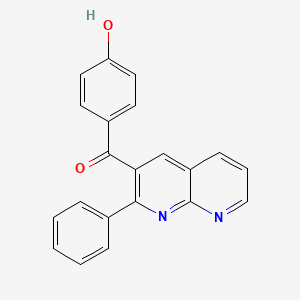
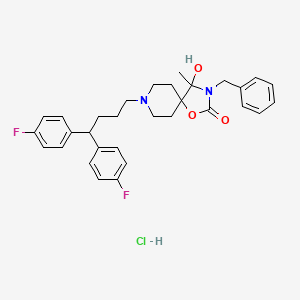
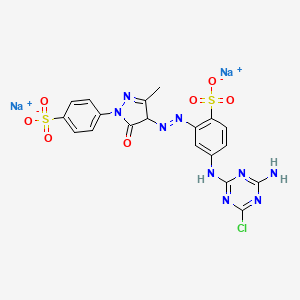
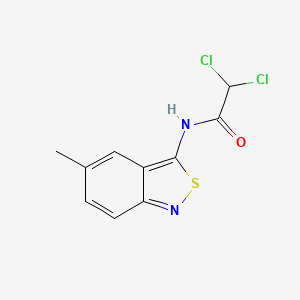
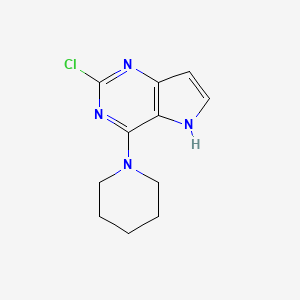

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
